1-Benzyl-4-chloropiperidine

Übersicht

Beschreibung

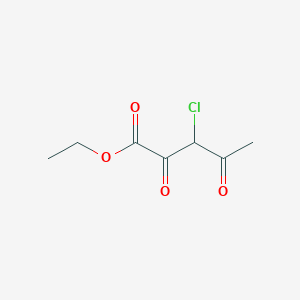

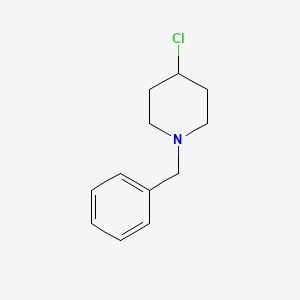

1-Benzyl-4-chloropiperidine is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. It is characterized by the presence of a piperidine ring, a benzyl group attached to the nitrogen atom, and a chlorine atom at the fourth position of the ring. This structure is a versatile scaffold that can be further modified to produce compounds with potential therapeutic applications, such as anti-acetylcholinesterase agents, antitumor agents, and multidrug resistance revertants .

Synthesis Analysis

The synthesis of 1-Benzyl-4-chloropiperidine and its derivatives has been explored in several studies. The first synthesis of 1-benzyl-4-(chloromethyl)piperidine is described as a precursor for further reactions with purines, leading to various N-benzylpiperidine and N-benzylpyrrolidine derivatives . Another study reports the synthesis of 1-benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][1,4]diazepines, showcasing the versatility of the benzyl-4-chloropiperidine scaffold in creating complex heterocyclic structures . Additionally, efficient routes to 1-tert-butyl-4-chloropiperidine have been developed, highlighting the ability to introduce different substituents at the nitrogen atom of the piperidine ring .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-chloropiperidine derivatives is confirmed through various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and MS. X-ray crystallography data have also been used to confirm the assigned structures of synthesized compounds, ensuring the accuracy of the molecular configurations .

Chemical Reactions Analysis

1-Benzyl-4-chloropiperidine serves as a building block for a multitude of chemical reactions. It can undergo nucleophilic substitution reactions, as demonstrated by its reaction with purines . The compound also participates in the synthesis of complex molecules like dihydropyrazolo[3,4-b][1,4]diazepines . Furthermore, the introduction of various substituents at the nitrogen atom of the piperidine ring can lead to the formation of compounds with enhanced pharmacological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-4-chloropiperidine derivatives are influenced by the substituents attached to the piperidine ring. These properties are crucial for the pharmacological activity of the compounds. For instance, the introduction of a bulky moiety in the para position of the benzamide group or the addition of an alkyl or phenyl group at the nitrogen atom can dramatically enhance anti-acetylcholinesterase activity . The basicity of the nitrogen atom in the piperidine ring is also a significant factor in determining the activity of these compounds . The physical properties, such as solubility and stability, are not explicitly discussed in the provided papers but can be inferred to be important for the pharmacokinetic profiles of the synthesized compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- One-pot Preparation : 1-Benzyl-4-chloropiperidine derivatives can be synthesized through a one-pot intramolecular chloroamination process, as demonstrated in the production of 3-chloropiperidine compounds (Li et al., 2013).

- Photolysis in Hindered N-Chloroamines : The compound has been studied in the context of photolysis of hindered N-Chloroamines, which is relevant for understanding its reactivity and potential applications in various chemical reactions (Toda et al., 1972).

- Alternative Synthesis Routes : Research has explored different synthesis methods, such as generating N-tert-butyl group via the reaction of a dimethyliminium salt with methylmagnesium chloride (Amato et al., 2005).

Biological and Medicinal Research

- Anti-Acetylcholinesterase Activity : Certain 1-benzyl-4-chloropiperidine derivatives exhibit significant anti-acetylcholinesterase activity, which is vital in the context of Alzheimer's disease and other neurodegenerative conditions (Sugimoto et al., 1990).

- Antiproliferative Potential Against Cancer Cells : Some 3-chloropiperidine derivatives, related to 1-benzyl-4-chloropiperidine, have shown promising antiproliferative properties against pancreatic cancer cells, suggesting potential applications in cancer therapy (Helbing et al., 2020).

Application in Organic Chemistry

- Amino Radical Formation : Studies have shown the formation of amino radicals from 1-benzyl-4-chloropiperidine derivatives under certain conditions, which can be important for various applications in organic synthesis and materials science (Toda et al., 1972).

- Building Block in Compound Synthesis : 1-Benzyl-4-chloropiperidine has been identified as a valuable building block in the synthesis of compounds of pharmacological interest, highlighting its versatility in medicinal chemistry (Rodríguez-Franco & Fernández-Bachiller, 2002).

Safety And Hazards

1-Benzyl-4-chloropiperidine is associated with several hazards. It may cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319) . Precautionary measures include avoiding breathing mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Eigenschaften

IUPAC Name |

1-benzyl-4-chloropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDDTLVBWCOBRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1Cl)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388475 | |

| Record name | 1-benzyl-4-chloropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-chloropiperidine | |

CAS RN |

67848-71-9 | |

| Record name | 1-benzyl-4-chloropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(4-Methoxy-phenyl)-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1334884.png)

![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoic acid](/img/structure/B1334894.png)

![2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B1334901.png)

![2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1334907.png)